Tenofovir Exalidex

Pharmacokinetic-Pharmacodynamic Modeling HBV Viral Load Reduction Clinical Trial

Tenofovir Exalidex (TXL, CMX157) is a phospholipid-conjugated tenofovir prodrug engineered for hepatocyte-specific delivery. Unlike TDF or TAF, TXL relies on CYP450 ω-hydroxylase-mediated intracellular cleavage, achieving >300-fold greater in vitro potency against HBV while minimizing systemic tenofovir exposure. This distinct metabolic pathway makes TXL the superior backbone NtRTI for curative HBV combination studies, synergistic with capsid assembly modulators. Ideal for hepatic cell line assays (e.g., HepG2.2.15) and preclinical PK/PD models requiring a non-interchangeable, liver-targeted tool compound.

Molecular Formula C28H52N5O5P
Molecular Weight 569.7 g/mol
CAS No. 911208-73-6
Cat. No. B1681257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Exalidex
CAS911208-73-6
SynonymsCMX 157
CMX-157
CMX157
HDP-tenofovir
hexadecyloxypropyl 9-(2-(phosphonomethoxy)propyl)adenine
Molecular FormulaC28H52N5O5P
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
InChIInChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1
InChIKeySCTJKHUUZLXJIP-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tenofovir Exalidex (CAS 911208-73-6): A Liver-Targeted Prodrug for Enhanced HBV and HIV Research


Tenofovir Exalidex (TXL, also known as CMX157 or HDP-Tenofovir) is a novel lipid-conjugated, acyclic nucleoside phosphonate prodrug of the antiviral agent tenofovir (TFV) [1]. It is classified as a nucleotide reverse transcriptase inhibitor (NtRTI) and is being developed for the treatment of chronic hepatitis B virus (HBV) infection [2]. Unlike first- and second-generation prodrugs tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), TXL is specifically engineered with a phospholipid-like moiety for liver-targeting, aiming to reduce systemic TFV exposure and mitigate the risk of renal and bone toxicities associated with chronic therapy [3].

Tenofovir Exalidex (TXL) vs. TDF and TAF: Why Prodrug Architecture Dictates Experimental and Clinical Applicability


The class of tenofovir prodrugs—specifically TDF, TAF, and TXL—cannot be interchanged as mere 'bioequivalent' options in research or therapeutic contexts due to their fundamentally distinct prodrug designs and resulting pharmacokinetic (PK) and biodistribution profiles [1]. TDF is efficiently converted to systemic TFV in plasma, leading to high circulating levels that drive nephrotoxicity [2]. TAF was designed for greater plasma stability, yet clinical PK studies show a large percentage is still extracted by the liver via carboxylesterase 1 (CES1), limiting its tissue distribution [3]. TXL, a phospholipid-derived prodrug, was engineered to bypass both of these metabolic liabilities, relying primarily on intracellular cleavage within hepatocytes to minimize systemic exposure and target the site of HBV replication [4]. This design is not an incremental improvement but a distinct, non-interchangeable approach; its unique metabolism by CYP450 ω-hydroxylases and substantial hepatic extraction [5] means that any experimental or procurement decision must be based on TXL-specific data, not extrapolated from TDF or TAF profiles.

Quantitative Differentiation of Tenofovir Exalidex: Head-to-Head PK/PD and Antiviral Activity Data Against TDF and Parent TFV


Clinical PK-PD Model: Comparable Antiviral Efficacy at 6-Fold Lower Dose vs. TDF

In a clinical PK-PD modeling study of HBV-infected subjects, the viral load reduction achieved with Tenofovir Exalidex (TXL) at a 50 mg dose was found to be comparable to that of the standard-of-care prodrug tenofovir disoproxil fumarate (TDF) at a 300 mg dose [1]. This indicates a 6-fold lower dose of TXL is required to achieve the same primary pharmacodynamic effect as TDF. A separate Phase 2a clinical trial in HBV patients reported a mean viral load of 3.63 log10 IU/mL for TXL 100 mg versus 3.75 log10 IU/mL for TDF 300 mg after 21 days, further demonstrating comparable efficacy at a lower dose [2].

Pharmacokinetic-Pharmacodynamic Modeling HBV Viral Load Reduction Clinical Trial

Substantially Reduced Systemic Tenofovir Exposure: Clinical PK Data vs. TDF

Clinical pharmacokinetic data from a Phase 2a study demonstrated that administration of TXL resulted in substantially lower systemic circulating levels of tenofovir (TFV) in the blood compared to TDF [1]. This is consistent with TXL's liver-targeting prodrug design, which is intended to reduce systemic exposure and thereby lower the potential for renal and bone side effects associated with high plasma TFV concentrations [2]. This is a fundamental and quantifiable difference in PK profile that distinguishes TXL from both TDF and TAF. While specific AUC and Cmax values were dose-proportional and showed low systemic exposure to parent drug and metabolite [3], the core differentiator is the consistent finding of 'substantially lower' circulating TFV levels relative to TDF across all tested doses.

Pharmacokinetics Systemic Exposure Liver-Targeting

>300-Fold Enhanced In Vitro Antiviral Activity Compared to Parent Tenofovir

In vitro studies consistently demonstrate that Tenofovir Exalidex (CMX157) is over 300-fold more active than the parent drug tenofovir (TFV) against a broad spectrum of viruses across multiple cell systems . This enhanced activity is not observed with other prodrugs like TDF or TAF, which are also designed to improve upon TFV's poor cell permeability [1]. Specifically, in human peripheral blood mononuclear cells (PBMCs), TXL exhibits potent activity against all major HIV-1 subtypes (groups M and O), with an average EC50 of 2.6 nM (range: 0.2–7.2 nM) [2]. Furthermore, TXL retains activity against multidrug-resistant (MNR) HIV mutants, including those unresponsive to all currently available NRTIs [3].

In Vitro Pharmacology Antiviral Activity NRTI Resistance

In Vivo Liver-Targeting: Dose-Dependent Reduction of Hepatic HBV DNA in Transgenic Mice

In a transgenic mouse model of HBV (Tg05, C57BL/6 background), oral administration of Tenofovir Exalidex (TXL) for 16 days resulted in a dose-dependent reduction of liver HBV DNA levels [1]. Treatment with a low dose of 5 mg/kg/day reduced liver HBV DNA by 55%, while a higher dose of 10 mg/kg/day achieved a 97% reduction . This demonstrates not only target engagement but also a clear dose-response relationship for the intended hepatic effect in a relevant in vivo model, a finding not typically reported for other tenofovir prodrugs in this specific context [2].

In Vivo Pharmacology Hepatitis B Preclinical Model

Tenofovir Exalidex (TXL): Preferred Applications for HBV Research and Drug Development


In Vitro Studies of HBV Replication and Drug Resistance

For laboratory investigations focused on inhibiting HBV replication in hepatic cell lines (e.g., HepG2.2.15), TXL is a superior tool compound compared to TDF, TAF, or parent TFV. Its >300-fold enhanced in vitro activity allows for robust antiviral effects at lower concentrations, minimizing potential off-target cellular toxicity. Its demonstrated efficacy against NRTI-resistant mutants [1] makes it especially valuable for studying resistance mechanisms and screening next-generation combination therapies where a high barrier to resistance is needed.

Preclinical In Vivo Studies of Hepatic Drug Delivery and PK/PD

TXL is uniquely suited for preclinical animal models investigating liver-targeted drug delivery. The quantitative data showing a 55-97% dose-dependent reduction in liver HBV DNA in transgenic mice provides a validated benchmark for pharmacodynamic response. Researchers can leverage this established PK/PD relationship to explore combination regimens or to benchmark novel liver-targeting formulations against a prodrug with a known intrahepatic effect profile. Its metabolic reliance on CYP450 ω-hydroxylases [1] also makes it a relevant probe for studying hepatic drug metabolism.

Clinical Development of HBV Curative Combination Therapies

In the development of curative HBV regimens, TXL's distinct profile is strategically advantageous. Its demonstrated ability to achieve potent viral suppression at lower doses than TDF (50 mg vs. 300 mg) while maintaining substantially lower systemic TFV exposure [1] makes it an ideal 'backbone' NtRTI for novel drug combinations. This is supported by in vitro studies showing moderate to strong synergy with host-targeting agents (e.g., CRV431) and capsid assembly modulators (CpAMs) [2], without evidence of antagonism. Procurement of TXL for combination studies is justified by its unique potential to reduce off-target toxicities while maintaining or improving antiviral efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir Exalidex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.